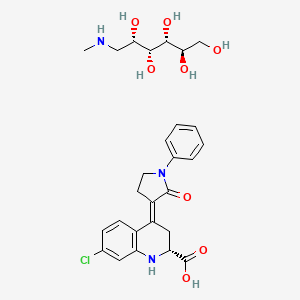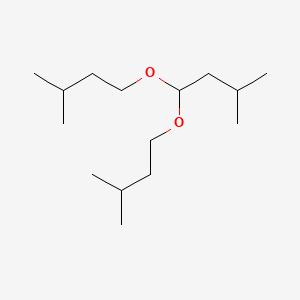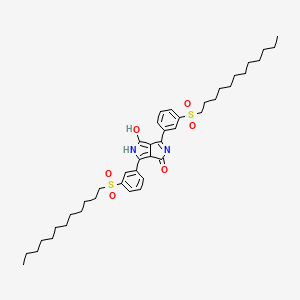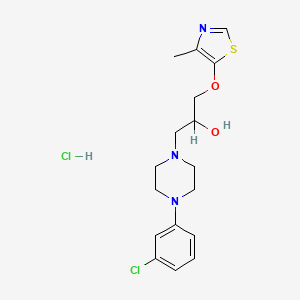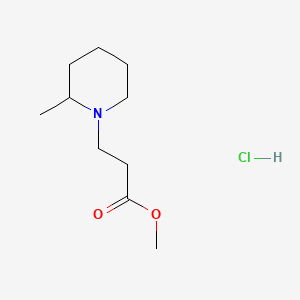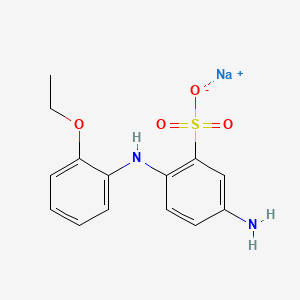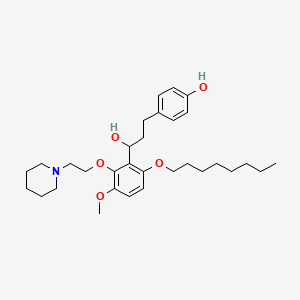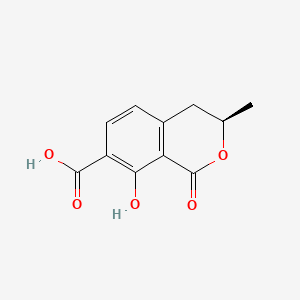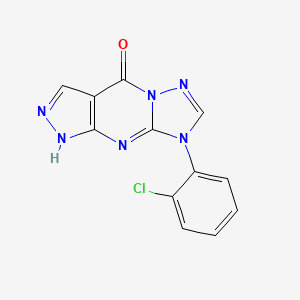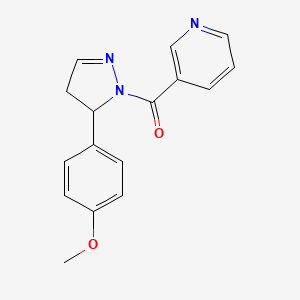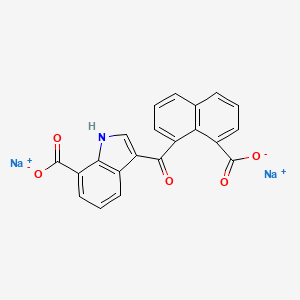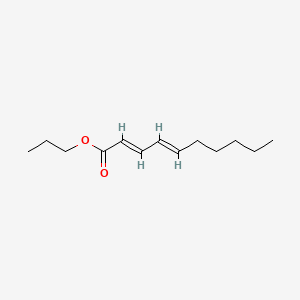
Propyl 2,4-decadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Propyl 2,4-decadienoate is typically synthesized through an esterification reaction. The synthetic route involves the following steps :
Condensation Reaction: Acetone and hexanedial undergo a condensation reaction to form 2,4-hexadienol.
Esterification Reaction: The 2,4-hexadienol is then esterified with propanoic acid to produce this compound.
Analyse Chemischer Reaktionen
Propyl 2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions are carboxylic acids, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Propyl 2,4-decadienoate has several scientific research applications :
Flavor and Fragrance Industry: Due to its strong fruity aroma, it is widely used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics.
Biological Studies: It is used in studies related to lipid oxidation and its impact on protein conformation and aroma development in food products.
Chemical Research: It serves as a model compound in the study of esterification reactions and the behavior of unsaturated esters.
Wirkmechanismus
The mechanism by which propyl 2,4-decadienoate exerts its effects involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. These interactions influence the conformation of proteins and other biomolecules, leading to changes in their functional properties .
Vergleich Mit ähnlichen Verbindungen
Propyl 2,4-decadienoate can be compared with other similar compounds such as ethyl 2,4-decadienoate and methyl 2,4-decadienoate . While all these compounds share a similar ester structure, this compound is unique due to its specific fruity aroma and its particular applications in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
3025-32-9 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
propyl (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+ |
InChI-Schlüssel |
RKDOXCGYGLYOBV-BNFZFUHLSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C/C(=O)OCCC |
Kanonische SMILES |
CCCCCC=CC=CC(=O)OCCC |
Dichte |
0.913-0.919 |
Physikalische Beschreibung |
colourless to light pale yellow liquid; Bartlett pear aroma |
Löslichkeit |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


